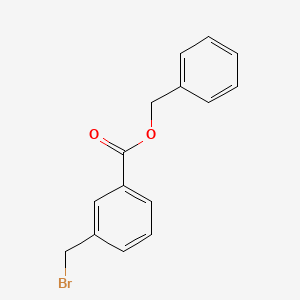
Benzyl 3-(bromomethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-(bromomethyl)benzoate is an organic compound with the molecular formula C15H13BrO2 It is a derivative of benzoic acid, where a bromomethyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl 3-(bromomethyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of benzyl benzoate. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while ensuring safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 3-(bromomethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include methyl-substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-(bromomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl 3-(bromomethyl)benzoate involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule.
Vergleich Mit ähnlichen Verbindungen
Benzyl bromide: Similar in structure but lacks the ester functionality.
Methyl 3-(bromomethyl)benzoate: Similar but has a methyl ester group instead of a benzyl ester.
Benzyl chloride: Similar but has a chlorine atom instead of a bromine atom.
Uniqueness: Benzyl 3-(bromomethyl)benzoate is unique due to the presence of both the bromomethyl and benzyl ester groups, which provide distinct reactivity patterns and synthetic utility compared to its analogs.
Eigenschaften
Molekularformel |
C15H13BrO2 |
|---|---|
Molekulargewicht |
305.17 g/mol |
IUPAC-Name |
benzyl 3-(bromomethyl)benzoate |
InChI |
InChI=1S/C15H13BrO2/c16-10-13-7-4-8-14(9-13)15(17)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2 |
InChI-Schlüssel |
KJNQDGXXFIYMJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



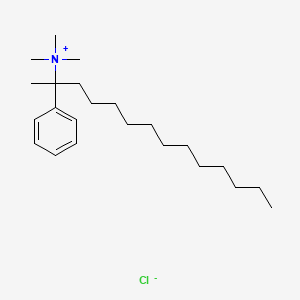
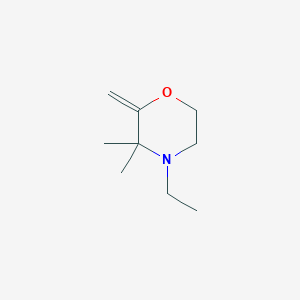
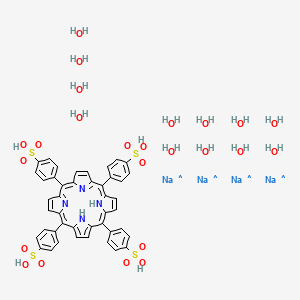


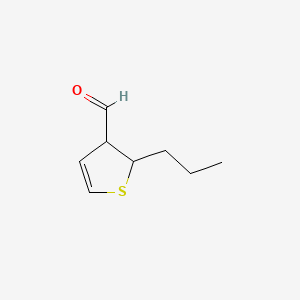

![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)

![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)
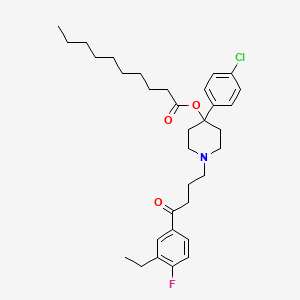

![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)
